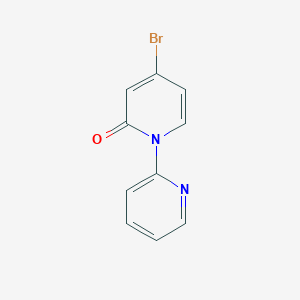

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic organic compound, belonging to the family of pyridines. It is a white crystalline solid with a molecular formula of C7H6BrNO and a molecular weight of 191.04 g/mol. It is a versatile reagent and is used in a variety of organic synthesis reactions, including the synthesis of pyridinium salts and the preparation of 4-bromopyridine derivatives. In addition, this compound is used in the preparation of novel pharmaceuticals and in the manufacture of agrochemicals.

Scientific Research Applications

Proton Transfer and Luminescence

- Photoinduced Proton Transfer : Studies involving derivatives of pyridines, including 4-bromo-substituted compounds, have shown that these molecules participate in photoinduced proton transfer processes. Such behaviors are crucial for understanding the photophysical properties of organic materials and designing fluorescent probes or materials with specific luminescent properties. The phenomenon was observed in compounds like 2-(1H-pyrazol-5-yl)pyridines, which exhibit excited-state intramolecular and intermolecular proton transfer, leading to dual luminescence. This principle can be applied to 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one derivatives for developing novel optical materials (Vetokhina et al., 2012).

Coordination Chemistry and Metal Complex Formation

- Metal-Ligand Coordination : The reaction of bromo-substituted pyridine derivatives with dipicolylamine and subsequent treatment with metal centers like palladium or platinum has been explored. These reactions yield complexes where the pyridine moiety acts as a ligand, coordinating to metal centers. Such complexes are important for studying the coordination chemistry and have potential applications in catalysis and material science (Tovee et al., 2010).

Molecular Structures and Interactions

- Crystal Structure Analysis : The structural characterization of bromo-substituted pyridine compounds, through techniques like X-ray diffraction, sheds light on their molecular geometry, hydrogen bonding, and π-π interactions. These structural insights are vital for designing molecules with desired physical and chemical properties. For instance, the study of 2-bromo-4-nitropyridine N-oxide provided valuable data on its crystal packing and molecular interactions, which are essential for material design (Hanuza et al., 2002).

Synthesis of Biologically Active Compounds

- Intermediate in Synthesis : this compound and similar structures serve as intermediates in synthesizing biologically active compounds. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the role of bromo-substituted pyridines in creating molecules with potential pharmaceutical applications (Wang et al., 2016).

Antimicrobial Activity

- Antibacterial Applications : The synthesis and evaluation of new cyanopyridine derivatives, starting from bromo-substituted pyridines, have led to compounds with significant antimicrobial activity. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name |

4-bromo-1-pyridin-2-ylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-6-13(10(14)7-8)9-3-1-2-5-12-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFLXJSKCAVWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2915668.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2915669.png)

![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)